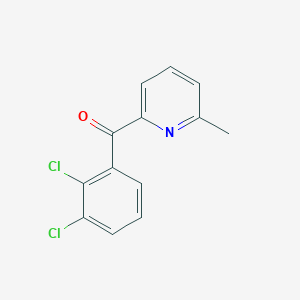
2-(2,3-Dichlorobenzoyl)-6-methylpyridine
Descripción general
Descripción
2-(2,3-Dichlorobenzoyl)-6-methylpyridine is a useful research compound. Its molecular formula is C13H9Cl2NO and its molecular weight is 266.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(2,3-Dichlorobenzoyl)-6-methylpyridine is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a dichlorobenzoyl group and a methylpyridine moiety, is notable for its unique structural features that may influence its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C₁₃H₉Cl₂N O. The compound features a pyridine ring substituted with a dichlorobenzoyl group and a methyl group at specific positions. The presence of chlorine atoms enhances its reactivity, making it a compound of interest in various chemical and pharmaceutical applications.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Amino-6-methylpyridine | Contains an amino group instead of a carbonyl | Known for its role as a reagent in biochemical assays |
| 4-Amino-6-chloro-2-methylnicotinic acid | Contains an amino group and different halogen | Exhibits different biological activities |
| 3-Bromo-2-chloro-6-methylpyridine | Bromine substitution instead of dichlorobenzoyl | Different reactivity patterns due to bromine |
| 5-Bromo-2-chloro-6-methylnicotinic acid | Similar structure but with bromine substitution | Potential applications in medicinal chemistry |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Various studies have shown its effectiveness against certain bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
The mechanism of action for this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and influencing signal transduction pathways that regulate cell growth and proliferation.
Case Studies
- Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. The results indicated that the compound exhibited cytotoxic effects against several cancer types, potentially through apoptosis induction and cell cycle arrest mechanisms .
- Inhibition of Enzymatic Activity : In another study, the compound was shown to inhibit glycogen phosphorylase activity, which is significant for controlling hyperglycemia in type 2 diabetes. This inhibition suggests a potential therapeutic application in metabolic disorders .
Safety Profile and Handling
Due to limited information on the safety profile of this compound, it is advisable to handle this compound with caution. Standard laboratory safety practices should be followed to minimize exposure risks.
Propiedades
IUPAC Name |
(2,3-dichlorophenyl)-(6-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-4-2-7-11(16-8)13(17)9-5-3-6-10(14)12(9)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVYXGSRYDTWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















